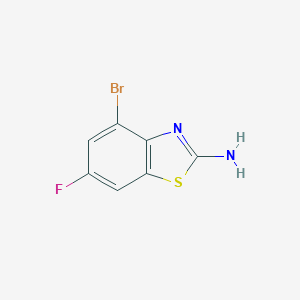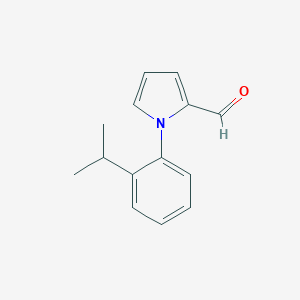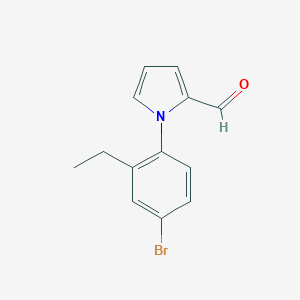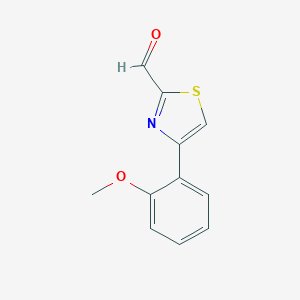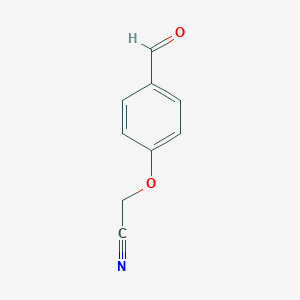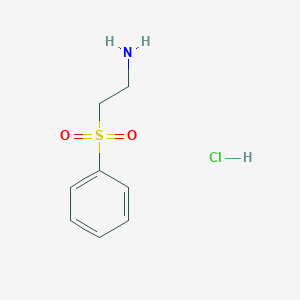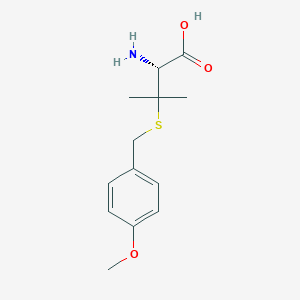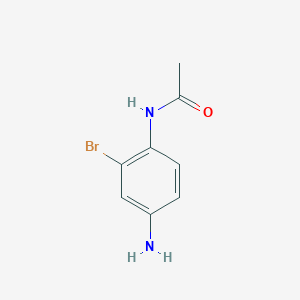
N-(4-amino-2-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-amino-2-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is N-(4-amino-2-bromophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-bromophenyl)acetamide” can be represented by the InChI string: InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) . The compound also has a Canonical SMILES representation: CC(=O)NC1=C(C=C(C=C1)N)Br .Physical And Chemical Properties Analysis
“N-(4-amino-2-bromophenyl)acetamide” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 227.98983 g/mol . The Topological Polar Surface Area is 55.1 Ų . The compound has a Heavy Atom Count of 12 .Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Agents
N-(4-amino-2-bromophenyl)acetamide: derivatives have been synthesized and studied for their potential as antimicrobial and antiproliferative agents . These compounds have shown promising activity against bacterial and fungal species, as well as cancer cell lines like the human breast adenocarcinoma MCF7. The derivatives’ molecular structures were confirmed through spectroanalytical data, and their biological activities were evaluated in vitro.
Molecular Modelling
The same derivatives have also been used in molecular modelling studies to understand their binding modes with various receptors . This is crucial for rational drug design, as it helps in predicting the efficacy and potential side effects of new drugs.
Pharmacological Research
In pharmacology, N-(4-amino-2-bromophenyl)acetamide is a valuable scaffold for developing new therapeutic agents. Its derivatives have been explored for various pharmacological activities, including anticancer properties . The research has focused on synthesizing new compounds and evaluating their efficacy compared to standard drugs.
Material Science
In material science, this compound could potentially be used in the synthesis of new materials with specific optical or electronic properties. While direct applications in material science are not extensively documented, the compound’s structural features could be valuable in designing novel materials .
Analytical Chemistry
In analytical chemistry, N-(4-amino-2-bromophenyl)acetamide and its derivatives can be used as standards or reagents in various chemical analyses. Their well-defined structures and properties make them suitable for use in calibrating instruments or as part of chemical assays .
Biotechnology Research
In biotechnology, there is potential for using N-(4-amino-2-bromophenyl)acetamide in proteomics research. It could be involved in the study of protein interactions and functions, as well as in the development of new biochemical assays .
Mécanisme D'action
Target of Action
N-(4-amino-2-bromophenyl)acetamide is a complex compound with a molecular formula of C8H9BrN2O The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
More detailed studies are needed to elucidate the exact mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-amino-2-bromophenyl)acetamide are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future pharmacokinetic studies should focus on these aspects to provide a comprehensive understanding of the compound’s behavior in the body .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-amino-2-bromophenyl)acetamide is not well-understood. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound. Future studies should consider these factors to provide a more comprehensive understanding of the compound’s behavior .
Propriétés
IUPAC Name |
N-(4-amino-2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBHGPWXILVPII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-bromophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


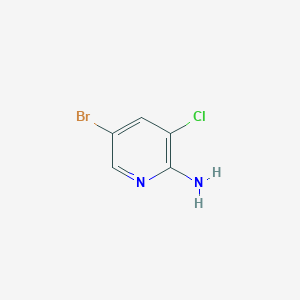

![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)
